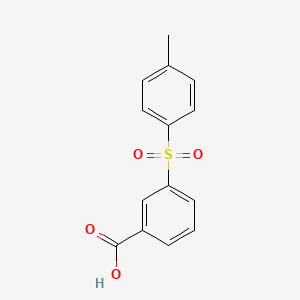

3-(4-Methylphenyl)sulfonylbenzoic acid

Description

3-(4-Methylphenyl)sulfonylbenzoic acid is a benzoic acid derivative featuring a sulfonyl group substituted with a 4-methylphenyl ring at the benzoic acid’s 3-position. This structure combines the aromatic sulfonyl moiety’s electron-withdrawing effects with the steric and hydrophobic contributions of the 4-methylphenyl group.

Properties

IUPAC Name |

3-(4-methylphenyl)sulfonylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O4S/c1-10-5-7-12(8-6-10)19(17,18)13-4-2-3-11(9-13)14(15)16/h2-9H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEQGLKHPOGOAHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00285870 | |

| Record name | 3-(4-methylphenyl)sulfonylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00285870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6340-14-3 | |

| Record name | NSC43069 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43069 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(4-methylphenyl)sulfonylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00285870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylphenyl)sulfonylbenzoic acid typically involves the sulfonylation of benzoic acid derivatives. One common method is the reaction of 4-methylbenzenesulfonyl chloride with benzoic acid in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 3-(4-Methylphenyl)sulfonylbenzoic acid may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylphenyl)sulfonylbenzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly used under acidic conditions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Halogenated or nitrated benzoic acid derivatives.

Scientific Research Applications

3-(4-Methylphenyl)sulfonylbenzoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Methylphenyl)sulfonylbenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in drug development and biochemical research.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations: Methylsulfonyl vs. 4-Methylphenylsulfonyl

Replacing the methyl group in 3-methylsulfonylbenzoic acid with a bulkier 4-methylphenylsulfonyl group likely increases molecular weight (MW: ~276.3 g/mol vs. 200.21 g/mol for 3-methylsulfonylbenzoic acid) and hydrophobicity. For example:

The 4-methylphenyl group’s steric bulk could also influence solubility, favoring organic solvents over aqueous media.

Positional Isomerism: 3- vs. 4-Sulfonyl Substitution

Positional isomerism significantly impacts acidity. For sulfamylbenzoic acids:

| Compound | pKa | Source |

|---|---|---|

| 3-Sulfamylbenzoic acid | 3.54 | |

| 4-Sulfamylbenzoic acid | 3.47 |

The lower pKa of the 4-isomer suggests enhanced stabilization of the deprotonated carboxylate group due to resonance effects. Extending this trend, 3-(4-methylphenyl)sulfonylbenzoic acid may exhibit a pKa closer to 3.5–4.0, depending on substituent electronic effects.

Physicochemical Properties

A comparative analysis of key analogs is summarized below:

*Estimated based on positional isomer trends.

Biological Activity

Overview

3-(4-Methylphenyl)sulfonylbenzoic acid, with the molecular formula C14H12O4S and CAS number 6340-14-3, is an organic compound notable for its unique structural features that contribute to its biological activity. This compound is characterized by a sulfonyl group attached to a benzoic acid moiety, which allows for diverse chemical interactions and potential therapeutic applications.

The compound can be synthesized through the reaction of 4-methylbenzenesulfonyl chloride with benzoic acid in the presence of a base such as pyridine. This synthesis typically occurs under reflux conditions to ensure complete conversion. The compound's sulfonyl and carboxyl groups enable extensive modifications, enhancing its reactivity and biological interactions.

The biological activity of 3-(4-Methylphenyl)sulfonylbenzoic acid primarily involves its interaction with various molecular targets, including enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of their activity. This mechanism is crucial in drug development and biochemical research, particularly in studies related to enzyme inhibition and protein interactions.

Biological Activity

Research indicates that 3-(4-Methylphenyl)sulfonylbenzoic acid exhibits significant biological activities, including:

- Anti-inflammatory Effects : The compound has been shown to modulate inflammatory pathways by interacting with NF-κB signaling, which plays a pivotal role in immune responses .

- Enzyme Inhibition : Studies have demonstrated its potential as an enzyme inhibitor, making it a candidate for therapeutic applications in diseases where enzyme modulation is beneficial .

- Cytokine Modulation : The compound has been involved in enhancing the release of immunostimulatory cytokines in cell lines, indicating its role in immune system modulation .

Structure-Activity Relationship (SAR) Studies

Recent SAR studies have identified key structural features that influence the biological activity of compounds related to 3-(4-Methylphenyl)sulfonylbenzoic acid. For instance, modifications at specific sites on the molecule can enhance its potency against various biological targets. A detailed analysis revealed that certain substitutions on the phenyl ring significantly affect NF-κB activation and other biochemical pathways .

Case Studies

In clinical settings, compounds similar to 3-(4-Methylphenyl)sulfonylbenzoic acid have been evaluated for their therapeutic potential. For example:

- Case Study on Inflammatory Diseases : A study involving patients with chronic inflammatory conditions showed that compounds targeting NF-κB pathways could lead to reduced inflammation and improved patient outcomes.

- Cancer Research : Investigations into the use of sulfonamide derivatives in cancer therapy have highlighted their ability to inhibit tumor growth by modulating key signaling pathways.

Comparative Analysis

The following table summarizes the biological activities of 3-(4-Methylphenyl)sulfonylbenzoic acid compared to similar compounds:

| Compound Name | Biological Activity | Key Mechanism |

|---|---|---|

| 3-(4-Methylphenyl)sulfonylbenzoic acid | Anti-inflammatory | NF-κB modulation |

| 3-(4-Methylphenyl)sulfonamido)propanoic acid | Enzyme inhibition | Competitive inhibition |

| 4-(4-Methylphenyl)sulfonylbenzoic acid | Cytokine release enhancement | Immune modulation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.